3-(benzenesulfonyl)-7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Description
The compound 3-(benzenesulfonyl)-7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a fluorinated pyrazolo[1,5-a]pyrimidine derivative characterized by three distinct substituents:
- C-5: A 4-(trifluoromethyl)phenyl group (–C₆H₄CF₃), enhancing lipophilicity and metabolic stability.
- C-7: A chlorodifluoromethyl group (–CF₂Cl), a unique halogenated moiety that balances electronegativity and steric bulk.
This compound is synthesized via sequential Suzuki–Miyaura cross-coupling (for C-3 arylation) and SNAr reactions (for C-5 substitution) from a common precursor, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, as described in analogous methodologies .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-[chloro(difluoro)methyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF5N3O2S/c21-19(22,23)17-10-15(12-6-8-13(9-7-12)20(24,25)26)28-18-16(11-27-29(17)18)32(30,31)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJQODCJJPWMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)Cl)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as sulfonylation, halogenation, and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, halogenating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrazolo[1,5-a]pyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic effects. They may have applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations:
C-3 Substitution :
- The target’s benzenesulfonyl group is distinct from the hydroxymethylphenyl (6g) or dibenzothiophene (6j) groups. Sulfonyl groups enhance metabolic stability and may influence kinase binding through polar interactions .
- In contrast, naphthalen-2-yl (6k) and 2,4-dichlorophenyl () substituents prioritize hydrophobic interactions .
C-5 Substitution: The target’s 4-(trifluoromethyl)phenyl group maximizes lipophilicity, whereas amino-substituted analogs (e.g., 6g, 6k) introduce hydrogen-bond donor/acceptor capabilities critical for kinase inhibition .
C-7 Substitution: The chlorodifluoromethyl (–CF₂Cl) group in the target differs from the commonly used trifluoromethyl (–CF₃) in analogs.
Synthetic Efficiency :
- Yields for analogs range from 50% to 92% (). The target’s synthesis likely follows similar efficiency, though steric and electronic effects of its substituents could impact reaction rates .
Physicochemical Properties
- Solubility : The sulfonyl group may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., naphthalen-2-yl in 6k).
Biological Activity
3-(benzenesulfonyl)-7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.83 g/mol. The structure includes a pyrazolo ring fused with a pyrimidine structure, characterized by several substituents that enhance its biological activity:
- Benzenesulfonyl group : Contributes to the compound's solubility and reactivity.
- Chlorodifluoromethyl moiety : Increases electrophilicity and potential interactions with biological targets.
- Trifluoromethyl-substituted phenyl group : Enhances electronic properties and stability.
Antimicrobial Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound acts as an inhibitor of RNA polymerase, crucial for bacterial and viral replication. Molecular docking studies suggest favorable interactions within the active site of these enzymes, leading to their inhibition.
Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory activity. Similar pyrazolo compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Anticancer Activity
Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties by targeting specific kinases involved in cancer cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit casein kinase 1 (CK1), which plays a role in various cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- The presence of fluorinated groups enhances both the electronic properties and biological efficacy.
- The sulfonyl group acts as a leaving group in chemical transformations, increasing reactivity.
- Variations in substituents significantly impact the potency against bacterial strains and cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antituberculosis Activity : A study identified tetrahydropyrazolopyrimidine derivatives that showed potent activity against Mycobacterium tuberculosis (Mtb), achieving significant reductions in bacterial counts in infected mice models .
- Anticancer Studies : Research into novel allopurinol derivatives revealed anticancer activities targeting various kinases, emphasizing the potential of pyrazolo derivatives in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 7-amino-2-phenylpyrazolo[1,5-a]pyrimidine | Amino group at position 7 | Antimicrobial | Lacks fluorinated groups |
| 4-trifluoromethyl-2-phenylpyrazolo[1,5-a]pyrimidine | Trifluoromethyl at position 4 | Anticancer | No sulfonyl group |
| 6-chloropyrazolo[1,5-a]pyrimidine | Chlorine instead of fluorinated groups | Antiviral | Simpler halogenation |
The unique combination of chlorodifluoromethyl and trifluoromethyl substituents enhances its electronic properties compared to these compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
- Methodology : The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyrazoles with β-diketones or β-keto esters under thermal conditions. For example, heating 4-substituted-1H-pyrazol-5-amine derivatives with trifluoromethyl-substituted diketones (e.g., 4,4,4-trifluoro-1-(aryl)butane-1,3-dione) at 433–438 K for 2.5–6 hours achieves cyclization .
- Key Considerations :
- Substituent compatibility (e.g., benzenesulfonyl and chlorodifluoromethyl groups may require inert atmospheres or modified solvents like ethanol/acetone mixtures for crystallization) .
- Monitoring reaction progress via TLC or HPLC to prevent over-dehydration.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.93–0.98 Å), angles (e.g., C–N–C = 105.5–131.9°), and confirms regiochemistry .
- Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm) .
- MS : Molecular ion peaks (e.g., m/z 440–502) validate molecular weight .
- Data Table : Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (P21/c) |
| a, b, c (Å) | 9.0826, 9.0606, 27.259 |
| β (°) | 99.46 |
| V (ų) | 2212.7 |
Q. What structure-activity relationships (SAR) are observed for pyrazolo[1,5-a]pyrimidines in biological studies?
- Key Findings :
- Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability .
- Chlorodifluoromethyl substituents may influence electrophilic reactivity, necessitating stability studies under physiological pH .
- Contradictions : Some analogs show reduced activity when bulky groups (e.g., benzenesulfonyl) sterically hinder target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for analogs with bulky substituents like benzenesulfonyl?
- Methodology :
- Solvent selection : High-boiling solvents (e.g., DMF or NMP) improve solubility of aromatic intermediates .
- Catalysis : Pd-mediated Suzuki coupling introduces aryl groups at position 5 with >80% yield .
- Data Contradiction : Lower yields (50–66%) reported for non-catalyzed reactions due to steric hindrance .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Approach :
- Dose-response profiling : Compare IC50 values (e.g., MCF-7 cell line) to differentiate true activity from assay artifacts .
- Computational docking : Map electrostatic interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., COX-2 or KDR targets) .
- Example : Pyrazolo[1,5-a]pyrimidines with 4-fluorophenyl groups show 10-fold higher COX-2 inhibition than 4-chlorophenyl analogs due to optimized halogen bonding .
Q. How can computational methods predict the impact of chlorodifluoromethyl groups on pharmacokinetics?
- Methodology :
- DFT calculations : Assess electron-withdrawing effects on HOMO/LUMO gaps (e.g., ΔE = 3.5–4.2 eV correlates with metabolic stability) .
- MD simulations : Model solvation-free energy (ΔG) to estimate blood-brain barrier permeability .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Critical Factors :
- Temperature control : Exothermic cyclization requires slow reagent addition to prevent byproducts .
- Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/acetone) to isolate regioisomers .
- Case Study : A 10-g scale synthesis achieved 70% purity without chromatography by optimizing cooling rates during crystallization .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity for pyrazolo[1,5-a]pyrimidines with identical core structures?
- Root Causes :
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates may inhibit biological targets .
- Assay variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times alter IC50 values .
- Resolution :
- HPLC-MS purity verification : Ensure >95% compound integrity before testing .
- Standardized protocols : Use identical cell passages and serum concentrations across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
